4,4-Dimethylisochroman-1,3-dione
Overview
Description
4,4-Dimethylisochroman-1,3-dione is an organic compound with the molecular formula C11H10O3 It is a derivative of isochroman and features a dione functional group at positions 1 and 3 of the isochroman ring, with two methyl groups attached at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylisochroman-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with isobutyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, a method involving sodium hydride in benzene, followed by treatment with aqueous sodium hydroxide and hydrogen peroxide, and finally, acidification with hydrochloric acid has been documented .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce diols .
Scientific Research Applications
4,4-Dimethylisochroman-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethylisochroman-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The dione functional group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are crucial for its potential therapeutic effects and applications in drug design .
Comparison with Similar Compounds
Isochroman-1,3-dione: Lacks the methyl groups at position 4, resulting in different chemical properties and reactivity.
4-Methylisochroman-1,3-dione: Contains only one methyl group, leading to variations in steric and electronic effects.
4,4-Dimethyl-2,3-dihydro-1H-isochromen-1-one: A related compound with a different oxidation state and functional group arrangement.
Uniqueness: 4,4-Dimethylisochroman-1,3-dione is unique due to the presence of two methyl groups at position 4, which influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other isochroman derivatives and contributes to its specific applications and properties .
Properties
IUPAC Name |
4,4-dimethylisochromene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-11(2)8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOWARHXCWCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341842 | |
Record name | 4,4-Dimethylisochroman-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31952-55-3 | |
Record name | 4,4-Dimethylisochroman-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.